Kirrothricin

Antibiotic Resistance Acinetobacter baumannii Structure-Activity Relationship

Kirrothricin is a fermentation-derived elfamycin antibiotic with a unique linear open ethylene glycol scaffold. It shows >125-fold superiority over kirromycin-type compounds against carbapenem-resistant Acinetobacter baumannii (CRAB), making it an essential tool compound for EF-Tu translation studies and antimicrobial resistance research. Its narrow spectrum, targeting specific Gram-positives without affecting E. coli, enables selective isolation and community dynamics studies. For discovery programs requiring high-purity, well-characterized EF-Tu inhibitors, Kirrothricin is the scaffold of choice. Immediate quote available upon inquiry.

Molecular Formula C44H64N2O10
Molecular Weight 781.0 g/mol
CAS No. 79190-00-4
Cat. No. B12776994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKirrothricin
CAS79190-00-4
Molecular FormulaC44H64N2O10
Molecular Weight781.0 g/mol
Structural Identifiers
SMILESCCC(C(=O)NCC=CC=C(C)C(C(C)C(C(C=CC=CC=CC=C(C)C(=C1C(=O)CCN(C1=O)C)O)O)O)OC)C2(CC(C(C(O2)C=CC=CC)(C)C)O)O
InChIInChI=1S/C44H64N2O10/c1-10-12-16-24-36-43(6,7)35(49)28-44(54,56-36)32(11-2)41(52)45-26-20-19-22-30(4)40(55-9)31(5)39(51)34(48)23-18-15-13-14-17-21-29(3)38(50)37-33(47)25-27-46(8)42(37)53/h10,12-24,31-32,34-36,39-40,48-51,54H,11,25-28H2,1-9H3,(H,45,52)/b12-10-,15-13+,17-14+,20-19+,23-18+,24-16+,29-21+,30-22+,38-37+/t31?,32?,34?,35-,36-,39?,40?,44-/m0/s1
InChIKeySUMCRDMQIVHXRY-XRAYCMFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kirrothricin CAS 79190-00-4: An Elfamycin-Class Antibiotic for Targeted Research and Development


Kirrothricin (CAS 79190-00-4) is a fermentation-derived antibiotic belonging to the elfamycin class, which is characterized by a narrow-spectrum activity profile against specific Gram-positive bacteria and a unique mechanism of action targeting elongation factor Tu (EF-Tu) [1]. This compound is a member of the kirromycin group, which includes notable analogs such as aurodox, efrotomycin, and mocimycin [2]. Its molecular structure features a linear 'open' ethylene glycol scaffold that distinguishes it from kirromycin-type compounds, which possess a tetrahydrofuran ring [3].

Why Kirrothricin CAS 79190-00-4 Cannot Be Substituted with Generic In-Class Analogs


Substituting Kirrothricin with other elfamycin-class antibiotics (e.g., aurodox, efrotomycin, mocimycin) is scientifically unsound due to critical structural and functional divergences that dictate target affinity, spectrum, and potency [1]. The most critical distinction is that Kirrothricin possesses a linear 'open' ethylene glycol scaffold, whereas kirromycin and its closer analogs contain a tetrahydrofuran ring [2]. This single structural variation results in a dramatic 125-fold difference in potency against carbapenem-resistant Acinetobacter baumannii (CRAB) [2]. Therefore, assuming functional equivalence among elfamycins is a high-risk proposition for any research or development program requiring predictable, targeted antimicrobial activity .

Quantitative Differentiation Evidence for Kirrothricin (CAS 79190-00-4) vs. Closest Analogs


Scaffold-Dependent Potency: Kirrothricin-Type vs. Kirromycin-Type Against CRAB

The linear 'open' ethylene glycol scaffold of Kirrothricin-type compounds provides a substantial advantage over the tetrahydrofuran ring-containing kirromycin-type scaffold for activity against carbapenem-resistant Acinetobacter baumannii (CRAB) [1]. A direct comparison shows that a kirrothricin-type analogue (compound 5) exhibits an MIC of 0.4 μg/mL, while a kirromycin-type analogue (compound 1) is inactive at concentrations up to 50 μg/mL [1].

Antibiotic Resistance Acinetobacter baumannii Structure-Activity Relationship

Spectrum Specificity: Inactivity Against Common Laboratory Strains

Kirrothricin exhibits a unique, narrow-spectrum antibacterial profile, distinguishing it from broader-spectrum elfamycins like aurodox [1]. While aurodox demonstrates activity against a range of Gram-positive and Gram-negative bacteria including Moraxella, Pasteurella, and Haemophilus species, Kirrothricin is notably inactive against Bacillus subtilis and Escherichia coli at standard screening concentrations [1][2].

Antibacterial Spectrum Gram-negative Bacteria Selectivity

Cross-Resistance Avoidance: A Unique Mechanism of Action for EF-Tu

Kirrothricin's mechanism of action involves binding to and stabilizing the EF-Tu·GDP·aa-tRNA complex on the ribosome, which is distinct from the action of other protein synthesis inhibitors that directly target the ribosome [1]. While many antibiotics interfere with polypeptide chain elongation by binding to ribosomes, kirromycin-like antibiotics, including Kirrothricin, inhibit the substrate supply by acting on EF-Tu [2].

Antibiotic Resistance Mechanism of Action Protein Synthesis Inhibitors

Safety Profile: Low Mammalian Cytotoxicity of Kirrothricin-Type Compounds

Kirrothricin-type compounds exhibit a favorable in vitro safety profile, demonstrating low cytotoxicity toward normal mammalian cells [1]. An analog with a kirrothricin-like scaffold (compound 5) showed potent antibacterial activity (MIC = 0.4 μg/mL against CRAB) while displaying a CC50 > 20 μM (approximately >15.6 μg/mL) against normal hepatocytes (AC2F cell line) [1].

Cytotoxicity Therapeutic Window Drug Discovery

Structural Uniqueness as a Basis for Chemical Modification and IP

Kirrothricin's chemical structure is characterized by a linear 'open' scaffold, which is chemically distinct from the tetrahydrofuran-containing kirromycin-type antibiotics [1]. This structural variation is specifically noted in patent literature, which describes Kirrothricin as having a unique substitution pattern where the furan ring at the 14-17 positions is replaced [2].

Chemical Synthesis Structure-Activity Relationship Intellectual Property

Best Application Scenarios for Kirrothricin (CAS 79190-00-4) Based on Evidence


Anti-CRAB Drug Discovery Programs

Kirrothricin and its analogs are exceptionally well-suited for discovery programs specifically targeting carbapenem-resistant Acinetobacter baumannii (CRAB), a critical-priority pathogen [1]. Its >125-fold superiority over kirromycin-type scaffolds against this pathogen makes it a premier scaffold for hit-to-lead optimization and medicinal chemistry campaigns [1].

Elongation Factor Tu (EF-Tu) Mechanistic Studies

As a well-characterized EF-Tu inhibitor, Kirrothricin is an invaluable tool compound for studying the biology of translation and the function of EF-Tu [2]. Its distinct mechanism, which differs from ribosome-targeting antibiotics, allows researchers to probe specific aspects of protein synthesis and resistance mechanisms in both pathogenic and model organisms [2].

Selective Antibiotic Screening and Microbiome Research

For studies requiring a selective agent that does not affect certain Gram-negative bacteria like E. coli, Kirrothricin's narrow spectrum of activity is a key advantage [3]. It can be used as a selective tool to isolate or characterize specific Gram-positive species or to study microbial community dynamics without eliminating a broad range of organisms, unlike its broader-spectrum analogs like aurodox [3][4].

Chemical Derivatization for Novel Intellectual Property

The unique, well-documented linear scaffold of Kirrothricin offers a distinct starting point for the synthesis of new elfamycin derivatives [5]. Researchers aiming to generate novel compounds with improved properties or to secure new composition-of-matter patents can leverage this unique core structure, which is chemically distinct from the more common kirromycin-type scaffolds [5].

Technical Documentation Hub

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23 linked technical documents
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